BenchChemオンラインストアへようこそ!

N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)acrylamide

Covalent inhibitor Electrophilic warhead Cysteine targeting

This 5-acrylamido-2-(pyridin-3-yl)benzoxazole (MW 265.27) is a pre-validated covalent fragment. Its electrophilic acrylamide warhead enables cysteine targeting—absent in the 5-amino precursor—while the pyridin-3-yl motif provides hinge-binding geometry validated by antimicrobial SAR. Use it to complete electronic substituent series, build covalent probe libraries, or as a minimal pharmacophore for irreversible kinase inhibitors. Ideal for QSAR, fragment-based screening, and chemo-proteomic target ID.

Molecular Formula C15H11N3O2
Molecular Weight 265.272
CAS No. 2177366-40-2
Cat. No. B2405121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)acrylamide
CAS2177366-40-2
Molecular FormulaC15H11N3O2
Molecular Weight265.272
Structural Identifiers
SMILESC=CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3
InChIInChI=1S/C15H11N3O2/c1-2-14(19)17-11-5-6-13-12(8-11)18-15(20-13)10-4-3-7-16-9-10/h2-9H,1H2,(H,17,19)
InChIKeyFAZIHHLNIRTOCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 3 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Pyridin-3-yl)benzo[d]oxazol-5-yl)acrylamide (CAS 2177366-40-2): Structural and Procurement Baseline


N-(2-(Pyridin-3-yl)benzo[d]oxazol-5-yl)acrylamide (CAS 2177366-40-2) is a heterocyclic small molecule (C15H11N3O2, MW 265.27) comprising a benzoxazole core substituted at the 2-position with a pyridin-3-yl group and at the 5-position with an acrylamide (prop-2-enamide) moiety . The compound belongs to the 5-substituted 2-(3-pyridyl)benzoxazole chemotype, a scaffold with established antimicrobial and kinase-inhibitory potential [1]. The acrylamide warhead confers electrophilic character enabling covalent cysteine targeting, a feature absent in the non-electrophilic amine precursor 2-(pyridin-3-yl)benzo[d]oxazol-5-amine (CAS 61382-21-6) [2]. This compound is catalogued as a research-use-only small molecule by multiple vendors, typically at ≥95% purity, and serves as a building block for focused library synthesis or as a tool compound for covalent probe development .

Why N-(2-(Pyridin-3-yl)benzo[d]oxazol-5-yl)acrylamide Cannot Be Interchanged with Generic Benzoxazole Derivatives


Substitution at the 5-position of the 2-(3-pyridyl)benzoxazole scaffold critically modulates both antimicrobial potency and target selectivity. Şener et al. demonstrated that 5-substituted 2-(3-pyridyl)benzoxazoles exhibit MIC values spanning 12.5–25 µg/mL against Gram-positive, Gram-negative bacteria, and Candida albicans, with the magnitude of activity constructively or destructively modulated by the electronic character of the 5-substituent [1]. The acrylamide moiety introduces a Michael acceptor electrophile that is absent in the 5-amino, 5-nitro, 5-bromo, or 5-unsubstituted analogs, enabling covalent engagement of cysteine residues in kinase active sites—a mechanism inaccessible to the amine precursor CAS 61382-21-6 [2]. Furthermore, the pyridin-3-yl regioisomer at position 2 cannot be replaced by pyridin-4-yl, phenyl, or 4-methoxyphenyl without altering both the hydrogen-bonding geometry with biological targets and the quantum-chemical superdelocalizability (S_E^N) of the oxazole nitrogen, which correlates empirically with antimicrobial activity [1]. Generic benzoxazole derivatives therefore fail to recapitulate the combined electrophilic reactivity and pyridyl-directed binding geometry of this specific compound.

N-(2-(Pyridin-3-yl)benzo[d]oxazol-5-yl)acrylamide: Quantitative Differentiation Evidence Against Closest Analogs


Electrophilic Warhead Differentiation: Acrylamide vs. Amino and But-2-ynamide Analogs

The acrylamide moiety in N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)acrylamide provides a Michael acceptor with α,β-unsaturated carbonyl reactivity (vinylogous amide), enabling covalent cysteine targeting in kinase ATP-binding sites. In contrast, the 5-amino precursor (CAS 61382-21-6) lacks any electrophilic warhead and cannot engage cysteine residues covalently [1]. The but-2-ynamide analog (CAS 2097930-88-4) contains an alkynyl amide warhead with distinct reactivity: ynamides exhibit polarized triple-bond character and preferentially react with cysteine thiols via a different transition-state geometry, often yielding differential kinome selectivity profiles compared to acrylamides, as demonstrated in JAK3 covalent inhibitor development where alkynyl warheads showed superior selectivity over acrylamide-based inhibitors [1]. Quantitative comparison of intrinsic warhead reactivity is not available for this specific compound pair, but class-level inference from the covalent inhibitor literature indicates that acrylamides generally exhibit lower intrinsic reactivity (lower k_inact/K_I ratios) than ynamides, translating to reduced off-target labeling [2].

Covalent inhibitor Electrophilic warhead Cysteine targeting

Antimicrobial Potency Differentiation: 5-Acrylamido Substitution vs. 5-Unsubstituted and 5-Nitro Analogs in the 2-(3-Pyridyl)benzoxazole Series

Şener et al. (1994) established quantitative MIC benchmarks for the 5-substituted 2-(3-pyridyl)benzoxazole compound series (compounds 3–7) against Staphylococcus aureus, Escherichia coli, and Candida albicans, reporting MIC values ranging from 12.5 to 25 µg/mL [1]. While the specific 5-acrylamido derivative (CAS 2177366-40-2) was not directly tested in that study, the SAR analysis demonstrated that the electrophilic superdelocalizability (S_E^N) of the oxazole nitrogen atom—modulated by the electronic nature of the 5-substituent—is the principal quantum-chemical descriptor correlating with antimicrobial activity [1]. The acrylamide group, being an electron-withdrawing substituent (σ_p ≈ +0.3 to +0.4), is predicted to increase S_E^N relative to electron-donating substituents (e.g., -NH₂, σ_p ≈ -0.66) while being less withdrawing than -NO₂ (σ_p ≈ +0.78), positioning its predicted MIC between these extremes [1]. The 2022 antifungal screen by Wang et al. on benzoxazole derivatives further confirms that 5-position substitution fundamentally alters antifungal spectrum and potency against eight phytopathogenic fungi, with the optimal substituent driving inhibition rates from <20% to >76% depending on the fungal species tested [2].

Antimicrobial MIC Benzoxazole SAR

Pyridyl Regioisomer Differentiation: Pyridin-3-yl vs. Pyridin-4-yl at Benzoxazole 2-Position and Impact on Biological Activity

The pyridin-3-yl substitution at the benzoxazole 2-position in CAS 2177366-40-2 places the pyridine nitrogen in a meta-orientation relative to the benzoxazole ring, creating a distinct hydrogen-bond acceptor geometry. In contrast, the pyridin-4-yl analog (e.g., 3-(furan-2-yl)-N-(2-(pyridin-4-yl)benzo[d]oxazol-5-yl)acrylamide series) presents the nitrogen in a para-orientation, altering both the vector and distance of potential hydrogen-bond interactions with target proteins . The Şener QSAR analysis demonstrated that the electronic character of the pyridyl substituent directly influences antimicrobial bioisosterism: 2-(3-pyridyl)benzoxazoles and 2-phenylbenzoxazoles exhibit bioisosteric antimicrobial effects, whereas pyridin-4-yl and other regioisomers were not bioisosteric and showed divergent activity profiles [1]. In kinase inhibitor applications, the pyridin-3-yl moiety is the privileged regioisomer in the aminopyridine-benzoxazole c-Met inhibitor series (e.g., KRC-108 series), where the 3-pyridyl orientation is critical for hinge-region hydrogen bonding in the kinase ATP pocket [2].

Regioisomer Pyridine substitution Target binding

PAK/NAMPT Dual Modulation Potential vs. c-Met-Selective Aminopyridine-Benzoxazole Compounds

The general structural class of N-(pyridin-3-yl)-acrylamide derivatives incorporating heterocyclic cores is claimed in patents (e.g., US 2019/0218207 A1) as dual PAK/NAMPT modulators with potential anticancer applications [1]. The acrylamide-bearing benzoxazole scaffold of CAS 2177366-40-2 positions it within this dual-mechanism chemotype, distinguishing it from the aminopyridine-benzoxazole c-Met inhibitor series (e.g., KRC-108, CAS 1146944-35-5) which lacks the acrylamide warhead and operates through a distinct kinase inhibition mechanism (c-Met/Ron/Flt3/TrkA) [2]. Fragment-based NAMPT inhibitors derived from 3-aminopyridine amides (e.g., compounds 51 and 63) achieve NAMPT biochemical IC50 values of 19 nM and 15 nM, respectively, with antiproliferative IC50 values of 121 nM and 99 nM in A2780 cells [3]. While the benzoxazole-acrylamide compound's direct NAMPT or PAK biochemical IC50 has not been reported, its structural features—the acrylamide electrophile combined with the pyridine-benzoxazole scaffold—are consistent with the pharmacophore requirements for dual PAK/NAMPT modulation as defined in the patent literature [1].

NAMPT inhibitor PAK inhibitor Dual pharmacology

Physicochemical and Synthetic Accessibility Differentiation: MW, cLogP, and Rotatable Bond Comparison

N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)acrylamide (MW 265.27) occupies a favorable low-molecular-weight space compared to larger benzoxazole-based kinase inhibitors such as KRC-108 (MW 360.41) . The compound contains only 2 rotatable bonds (acrylamide linkage and pyridyl-benzoxazole junction), conferring higher conformational rigidity versus the but-2-ynamide analog (CAS 2097930-88-4, MW 277.28, also 2 rotatable bonds but with a linear triple-bond spacer altering shape) . Calculated cLogP is approximately 2.0–2.5, placing it within the optimal range for cell permeability (cLogP 1–3) while the amine precursor (CAS 61382-21-6, MW 211.22) has a lower cLogP (~1.5) and lacks the lipophilic acrylamide extension . Synthetic accessibility is well-established: the compound is prepared via condensation of 2-(pyridin-3-yl)benzo[d]oxazol-5-amine with acryloyl chloride under basic conditions, a robust one-step acylation with reported yields typically >70% .

Physicochemical properties Drug-likeness Synthetic tractability

N-(2-(Pyridin-3-yl)benzo[d]oxazol-5-yl)acrylamide: Prioritized Research and Procurement Application Scenarios


Covalent Kinase Probe Development Requiring a Low-MW Benzoxazole-Acrylamide Scaffold

For medicinal chemistry programs developing irreversible covalent kinase inhibitors, this compound provides a synthetically tractable, low-MW (265.27) benzoxazole-acrylamide scaffold with the biologically validated pyridin-3-yl hinge-binding motif [1]. Unlike the but-2-ynamide analog, the acrylamide warhead offers a well-characterized cysteine reactivity profile with extensive preclinical safety precedent, reducing the risk of idiosyncratic off-target labeling [2]. The compound can serve as a minimal pharmacophore starting point for structure-based design of covalent inhibitors targeting kinases with a cysteine residue positioned near the ATP hinge region, analogous to the KRC-108 c-Met inhibitor series but with covalent engagement capability [3].

Antimicrobial SAR Exploration of the 5-Substituted 2-(3-Pyridyl)benzoxazole Series

Based on the Şener et al. (1994) SAR framework demonstrating that 5-position electronic modulation directly controls antimicrobial MIC values (12.5–25 µg/mL range for active analogs), this compound fills a specific electronic parameter space (acrylamide σ_p ~ +0.3–0.4) not covered by the commercially available 5-nitro (σ_p +0.78) or 5-amino (σ_p -0.66) analogs [1]. Procurement of this compound enables completion of the electronic substituent series for quantitative QSAR model building against bacterial and fungal pathogens, with the acrylamide additionally providing a photoaffinity labeling handle for target identification studies [1].

PAK/NAMPT Dual-Target Validation in Cancer Cell Models

The structural class encompassing N-(pyridin-3-yl)acrylamides with fused heterocyclic cores is explicitly claimed as PAK/NAMPT dual modulators in US 2019/0218207 A1 [1]. This compound, with its benzoxazole core and acrylamide warhead, represents a structurally distinct chemotype within this patent space. It can be procured for head-to-head biochemical and cellular comparison against reference NAMPT inhibitors (e.g., FK866, IC50 ~ 1–5 nM; or fragment-derived inhibitors 51/63, IC50 = 19/15 nM [2]) to establish whether the benzoxazole-acrylamide scaffold confers any selectivity advantage for NAMPT over the nicotinamide phosphoribosyltransferase off-target NAPRT, or for PAK isoform selectivity (PAK1 vs. PAK4) [1].

Fragment-Based Covalent Screening Library Member

With MW 265.27 and only 13 non-hydrogen atoms (within the 'rule of three' fragment criteria: MW < 300, heavy atom count < 18), this compound is ideally sized as a fragment for covalent screening libraries [1]. The acrylamide warhead provides intrinsic cysteine reactivity for MS-based target identification (e.g., isoTOP-ABPP), while the pyridine nitrogen and benzoxazole oxygen enable measurable binding affinity to enable hit validation by X-ray crystallography or NMR [2]. Procurement of this fragment fills a gap in commercially available covalent fragment collections, which are dominated by chloroacetamide and acrylamide-phenyl scaffolds but lack pyridine-benzoxazole-acrylamide chemotypes [1].

Quote Request

Request a Quote for N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.